![molecular formula C16H15NO2S3 B3125679 2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane CAS No. 328263-21-4](/img/structure/B3125679.png)
2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane
Overview
Description
The compound “2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane” is a complex organic molecule. It contains a dithiolane ring, which is a five-membered cyclic structure with two sulfur atoms, two carbon atoms, and one oxygen atom. The molecule also has a nitrophenyl group and a methylphenylsulfanyl group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The dithiolane ring, nitrophenyl group, and methylphenylsulfanyl group would all contribute to the overall structure. The presence of the nitro group could introduce some polarity to the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The nitro group might be reduced to an amino group under certain conditions, and the dithiolane ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Structural Characterization and Inhibitory Potential
A study focused on the structural characterization of derivatives closely related to our compound of interest, demonstrating their potential as inhibitors against human enzymes. For instance, L. H. Al-Wahaibi et al. (2021) described the structural insights of dihydropyrimidine-carbonitrile derivatives and assessed their inhibitory potential against human dihydrofolate reductase (DHFR), highlighting the importance of structural analysis in drug discovery L. H. Al-Wahaibi et al., 2021.
Advanced Material Applications
Research on thiophenyl-substituted compounds, such as that conducted by P. Tapaswi et al. (2015), has led to the development of transparent aromatic polyimides with high refractive indices and small birefringence, suitable for advanced optical materials. This study showcases the application of sulfur-containing aromatic compounds in the synthesis of materials with unique optical properties P. Tapaswi et al., 2015.
Synthesis and Biological Activity of Novel Compounds
The synthesis and exploration of novel compounds with potential biological activities are critical in medicinal chemistry. V. P. M. Rahman et al. (2005) synthesized novel thiazolidin-4-ones and thiazan-4-one derivatives, demonstrating the diverse synthetic routes available for creating biologically active compounds from simple precursors V. P. M. Rahman et al., 2005.
Catalytic and Electrocatalytic Studies
Compounds similar to 2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane have been studied for their catalytic properties. Anamika et al. (2020) synthesized heteroleptic Ni(ii) complexes, demonstrating their potential in electrocatalytic oxygen evolution studies. This highlights the role of sulfur-containing ligands in catalysis Anamika et al., 2020.
Enzymatic Studies and Microbial Oxidation
Enzymatic selectivity and microbial oxidation are other areas of interest. B. Auret et al. (1988) investigated the stereoselective microbial oxidation of dithiolanes, providing insights into the enzymatic processes and potential applications in stereoselective synthesis B. Auret et al., 1988.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]-1,3-dithiolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S3/c1-11-2-5-13(6-3-11)22-15-7-4-12(17(18)19)10-14(15)16-20-8-9-21-16/h2-7,10,16H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSRFHMDRGIHNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C3SCCS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196009 | |
Record name | 2-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]-1,3-dithiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701196009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(4-Methylphenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane | |
CAS RN |
328263-21-4 | |
Record name | 2-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]-1,3-dithiolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328263-21-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[2-[(4-Methylphenyl)thio]-5-nitrophenyl]-1,3-dithiolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701196009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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